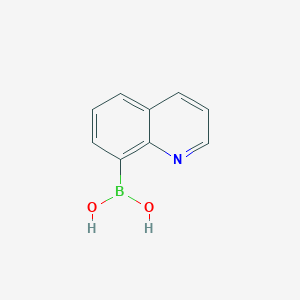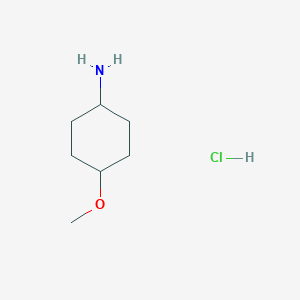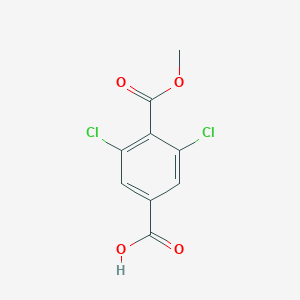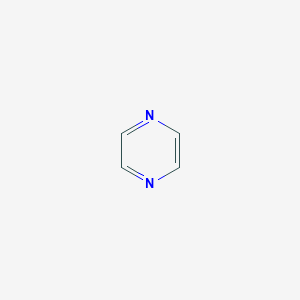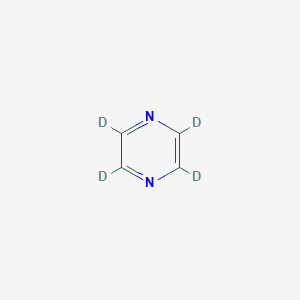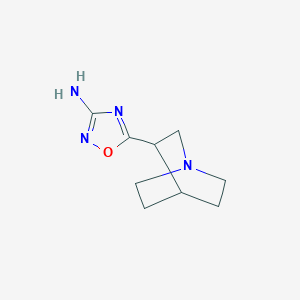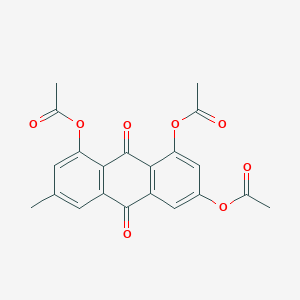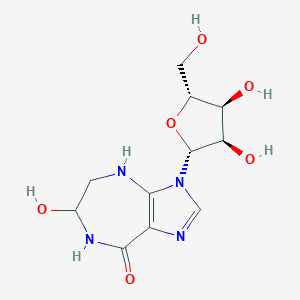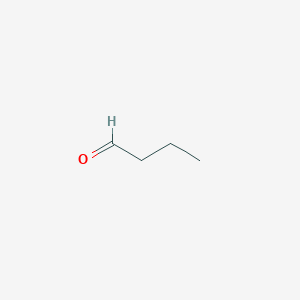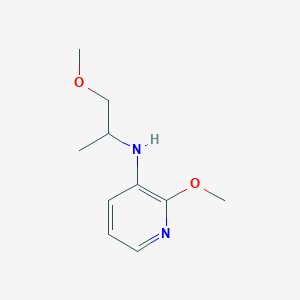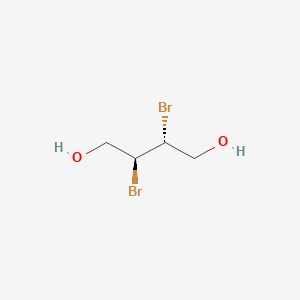
(2S,3R)-2,3-dibromobutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2,3-dibromobutane-1,4-diol, also known as DBD, is a diol, or a compound containing two hydroxyl groups, that is widely used in the synthesis of various organic compounds. It is a colorless, crystalline solid with a molecular weight of 263.9 g/mol and a melting point of 108-110°C. DBD is a versatile reagent that is used in a variety of organic syntheses and has been widely studied in recent years due to its unique properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2S,3R)-2,3-dibromobutane-1,4-diol involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Butane-1,4-diol, Bromine
Reaction
Step 1: React butane-1,4-diol with excess bromine in the presence of hydrochloric acid to form (2S,3S)-2,3-dibromobutane-1,4-diol., Step 2: Isomerize (2S,3S)-2,3-dibromobutane-1,4-diol to (2S,3R)-2,3-dibromobutane-1,4-diol by heating it in the presence of a base, such as sodium hydroxide., Step 3: Purify the product through recrystallization or column chromatography.
科学研究应用
(2S,3R)-2,3-dibromobutane-1,4-diol has been used in a variety of scientific research applications due to its unique properties. For example, it has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. It has also been used in the synthesis of chiral compounds and as a catalyst in various organic reactions. Additionally, (2S,3R)-2,3-dibromobutane-1,4-diol has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in environmental remediation.
作用机制
(2S,3R)-2,3-dibromobutane-1,4-diol is a versatile reagent due to its ability to act as both a nucleophile and an electrophile. As a nucleophile, it can attack electrophilic centers in organic molecules, resulting in the formation of covalent bonds. As an electrophile, it can act as a Lewis acid and form coordinate covalent bonds with nucleophiles. This ability to act as both an electrophile and a nucleophile makes (2S,3R)-2,3-dibromobutane-1,4-diol a useful reagent in organic synthesis.
生化和生理效应
Due to its low toxicity, (2S,3R)-2,3-dibromobutane-1,4-diol has been studied for its potential use in medical applications. Studies have shown that (2S,3R)-2,3-dibromobutane-1,4-diol has anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. Additionally, (2S,3R)-2,3-dibromobutane-1,4-diol has been shown to be effective in the treatment of certain skin diseases, such as psoriasis and eczema.
实验室实验的优点和局限性
(2S,3R)-2,3-dibromobutane-1,4-diol has a number of advantages for use in laboratory experiments. It is relatively inexpensive, non-toxic, and has a low melting point, making it easy to handle and store. Additionally, it is a versatile reagent that can be used in a variety of organic syntheses. However, it is important to note that (2S,3R)-2,3-dibromobutane-1,4-diol is a potent oxidizing agent and should be handled with care to avoid potential hazards.
未来方向
In the future, (2S,3R)-2,3-dibromobutane-1,4-diol may find use in the development of new drugs and therapeutics. Additionally, it could be used in the synthesis of chiral compounds, which are important for the synthesis of pharmaceuticals and other organic compounds. Finally, (2S,3R)-2,3-dibromobutane-1,4-diol could be used in the development of new methods for environmental remediation, such as the removal of pollutants from water and soil.
属性
IUPAC Name |
(2S,3R)-2,3-dibromobutane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2/t3-,4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYNQEOLHRWEPE-ZXZARUISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CO)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2,3-dibromobutane-1,4-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

